1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene typically involves multiple steps, including nitration, bromination, and trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound often utilize efficient catalytic processes to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Cross-Coupling: Reagents such as boronic acids or esters, along with palladium catalysts, are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is the corresponding amine.
Cross-Coupling: The products are typically biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-2-nitrobenzene
- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
Uniqueness
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is unique due to the simultaneous presence of bromine, nitro, and two trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in various chemical reactions .
Properties
IUPAC Name |
1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO2/c9-5-1-3(7(10,11)12)4(8(13,14)15)2-6(5)16(17)18/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNLAOEXTXBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381759 | |
Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-08-8 | |
Record name | 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229957-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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